molecular formula C17H21F3 B14240780 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane CAS No. 389874-00-4

1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane

Cat. No.: B14240780
CAS No.: 389874-00-4
M. Wt: 282.34 g/mol
InChI Key: FLRIRFBAQXAZRH-UHFFFAOYSA-N
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Description

1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core substituted with a propyl group and a trifluorophenyl group. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group modifications to introduce the propyl and trifluorophenyl groups . The reaction conditions often involve the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

CAS No.

389874-00-4

Molecular Formula

C17H21F3

Molecular Weight

282.34 g/mol

IUPAC Name

1-propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C17H21F3/c1-2-3-16-4-7-17(8-5-16,9-6-16)12-10-13(18)15(20)14(19)11-12/h10-11H,2-9H2,1H3

InChI Key

FLRIRFBAQXAZRH-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCC(CC1)(CC2)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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